2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
The compound 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid glycoside characterized by a chromen-4-one core substituted with a 3,4-dihydroxyphenyl group at position 2, a hydroxyl group at position 7, and a glycosidic moiety at position 3. The glycosyl unit comprises a trihydroxy hydroxymethyl oxane (likely a glucose derivative), contributing to its hydrophilicity and molecular weight of 464.382 g/mol .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKQZVCLWKUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection and Preparation
This flavonoid glycoside is predominantly found in various plant species where flavonoid glycosides naturally occur. Common plant matrices include leaves, flowers, and fruits rich in polyphenolic compounds. The plant material is first dried, ground, and fractionated to facilitate efficient extraction.
Extraction Techniques
Extraction is a critical step for isolating this compound from plant matrices. Traditional and advanced extraction methods have been employed with varying effectiveness and impact on compound integrity.
High-Temperature Liquid–Solid Extraction (Reflux):
Conventional extraction uses methanol or ethanol-water mixtures (typically 75:25 v/v) under reflux conditions for several hours (e.g., 3 hours). While effective in extracting flavonoid glycosides, this method can induce hydrolysis of glycosidic bonds, formation of derivative artifacts, and degradation of sensitive compounds, leading to inaccurate quantification and potential loss of the native compound.Sea Sand Disruption Method (SSDM):
SSDM is a low-temperature, mechanical extraction technique combining homogenization, extraction, and purification in one step. Plant material is mixed with inert sand and a small volume of solvent (methanol or ethanol), then ground to a homogenous blend. The blend is compressed and eluted with solvent mixtures. This method minimizes thermal degradation and chemical transformation, preserving the native flavonoid glycosides and yielding more reliable quantitative results.Other Supported Extraction Methods:
Techniques such as pressurized liquid extraction, supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction have been explored as alternatives. These methods aim to improve extraction efficiency and reduce degradation but require optimization for each compound and matrix.
Purification and Structural Elucidation
Post-extraction, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are employed to separate the compound from other constituents. Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including LC-MS for precise molecular identification and purity assessment.
Synthetic and Semi-Synthetic Approaches
While natural extraction is primary, synthetic methods for flavonoid glycosides like 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involve glycosylation reactions of flavonoid aglycones with protected sugar donors under controlled conditions. These methods require:
- Protection of hydroxyl groups on sugars and flavonoid cores to direct regioselective glycosylation.
- Use of glycosyl donors such as trichloroacetimidates or thioglycosides activated by promoters.
- Subsequent deprotection steps to yield the target glycoside.
However, detailed synthetic protocols specifically for this compound are limited in the literature and often adapted from general flavonoid glycoside synthesis strategies.
Comparative Analysis of Preparation Methods
Research Findings and Recommendations
- The SSDM has been validated as a superior extraction method for flavonoid glycosides, including quercetin derivatives, by limiting degradation and transformation during sample preparation.
- High-temperature extraction methods, although common, can lead to erroneous data due to compound instability under reflux conditions.
- Analytical methods combining SSDM with LC-MS provide reliable quantification and structural confirmation, essential for research and quality control of this compound.
- Synthetic approaches remain underexplored for this specific compound but are based on established flavonoid glycoside chemistry.
Summary Table of Key Data
| Parameter | Data/Description |
|---|---|
| Molecular Formula | C21H20O11 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | This compound |
| Extraction Solvents | Methanol/water or ethanol/water mixtures (75:25 v/v) |
| Extraction Temperature | Room temperature (SSDM) to reflux (high-temp extraction) |
| Purification Techniques | HPLC, TLC |
| Structural Analysis Methods | NMR, LC-MS |
This comprehensive overview of preparation methods for this compound underscores the importance of choosing appropriate extraction techniques to preserve compound integrity. The sea sand disruption method stands out as the most reliable for isolating this flavonoid glycoside from plant matrices, supported by advanced chromatographic and spectrometric analyses. Synthetic routes remain an area for future detailed exploration.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including those related to inflammation and cell survival. The molecular targets include enzymes such as cyclooxygenase and lipoxygenase, as well as receptors involved in inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The target compound is compared below with five structurally related flavonoids and glycosides (Table 1). Key differences include:
- Substituent positions : Variations in hydroxyl, methoxy, and glycosyl groups.
- Glycosylation patterns : Differences in sugar units (e.g., glucose vs. methyloxane derivatives).
- Molecular weight : Ranges from 300.267 to 592.552 g/mol, influencing solubility and bioavailability.
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
Table 2: Key Physicochemical Parameters
*LogP estimated via fragment-based methods.
- Collision Cross Section (CCS): The target compound exhibits a CCS of 237.4 Ų for [M+H]+, indicating a larger molecular volume compared to non-glycosylated analogs .
- Lipophilicity : Glycosylation reduces LogP (increased hydrophilicity), contrasting with the prenylated isoflavone (LogP = 4.0), which is highly membrane-permeable but poorly water-soluble .
- Hydrogen-Bonding Capacity: The target compound’s 8 H-bond donors and 15 acceptors suggest strong solubility in polar solvents, unlike methoxylated or prenylated derivatives.
Bioactivity Insights
- Antioxidant Potential: The 3,4-dihydroxyphenyl (catechol) group in the target compound enhances radical scavenging activity compared to mono-hydroxylated analogs .
- Glycosylation Effects : Glycosylation at C5 may slow metabolic degradation, extending plasma half-life relative to aglycones like 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one .
- Prenylation Trade-offs : The prenylated isoflavone () shows higher LogP, favoring cellular uptake but reducing water solubility, limiting its pharmacokinetic profile .
Biological Activity
The compound 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known by its CAS number 13463-28-0 , is a flavonoid derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H32O15 , with a molecular weight of approximately 596.54 g/mol . Its structure features multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are essential in neutralizing free radicals, thus preventing oxidative stress-related diseases. In vitro assays have shown that the compound can scavenge free radicals effectively, which is crucial for its protective role against cellular damage .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes linked to metabolic disorders. For instance, it has been reported to inhibit alpha-glucosidase and alpha-amylase, which are critical enzymes in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by regulating blood glucose levels .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Studies have highlighted the anti-inflammatory properties of this compound, showing its ability to reduce pro-inflammatory cytokines in cell cultures. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antioxidant capacity using DPPH assay | Showed IC50 value of 15 µg/mL, indicating strong antioxidant potential |
| Study 2 | Investigated enzyme inhibition on alpha-glucosidase | Demonstrated 70% inhibition at 100 µg/mL concentration |
| Study 3 | Assessed anti-inflammatory effects in LPS-stimulated macrophages | Reduced TNF-alpha levels by 50% at 50 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Interaction: The structural similarity to natural substrates allows it to competitively inhibit enzymes involved in carbohydrate metabolism.
- Cytokine Modulation: The compound may modulate signaling pathways that regulate inflammation, particularly through the NF-kB pathway.
Q & A
Q. What are the key synthetic challenges in preparing this flavonoid glycoside, and how are they addressed?
The synthesis involves constructing the flavonoid aglycone core (via Algar-Flynn-Oyamada reaction) followed by regioselective glycosylation. Challenges include preserving the 3,4-dihydroxyphenyl group’s redox sensitivity and achieving stereochemical fidelity in glycosidic bond formation. Koenigs-Knorr glycosylation with AgOTf as a catalyst is commonly used to attach the trihydroxyoxane moiety. Protecting groups (e.g., acetyl for hydroxyls) are critical to prevent undesired side reactions. Purification via preparative HPLC ensures isolation of the target compound .
Q. Which spectroscopic methods are most reliable for structural elucidation?
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks. 2D techniques (HSQC, HMBC) confirm glycosidic linkages and aglycone-sugar connectivity.
- HRMS : Validates molecular formula (e.g., m/z 654.1796 for [M+H]+).
- Circular Dichroism (CD) : Resolves absolute configuration of chiral centers in the glycosyl group .
Q. What in vitro assays are used to evaluate its antioxidant potential?
- DPPH/ABTS Radical Scavenging : Measures hydrogen-donating capacity.
- FRAP Assay : Quantifies ferric ion reduction.
- Cellular ROS Assays : Utilizes fluorescent probes (e.g., DCFH-DA) in HUVEC or HepG2 cells under oxidative stress. EC50 values are compared to quercetin or Trolox .
Advanced Research Questions
Q. How can experimental designs account for variable bioactivity in different biological models?
Use factorial designs to test interactions between variables (e.g., pH, temperature, cell type). For example, a split-plot design with repeated measures over time (as in ) can assess dose-response relationships across multiple cell lines. Statistical tools like ANOVA with post-hoc Tukey tests identify significant differences. Meta-analyses of published data adjust for methodological heterogeneity (e.g., extraction protocols, assay conditions) .
Q. What strategies resolve contradictions in reported pharmacokinetic data?
- Comparative Metabolism Studies : Use LC-MS/MS to profile metabolites in plasma, urine, and bile from rodent models.
- Biosensor Arrays : Monitor real-time interactions with efflux transporters (e.g., P-glycoprotein) to explain bioavailability variations.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates in vitro permeability (Caco-2 assays) and hepatic microsomal stability data .
Q. Which computational methods predict its interaction with enzymatic targets like COX-2 or CYP450?
- Molecular Docking : AutoDock Vina or Schrödinger Glide docks the compound into COX-2 (PDB 5KIR), prioritizing binding poses with low RMSD.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over 100 ns trajectories.
- QSAR Models : Train on flavonoid datasets to correlate substituent patterns (e.g., hydroxylation, glycosylation) with inhibitory activity .
Methodological Considerations
Q. How to optimize stability during storage and handling?
- Storage : Lyophilized form at -80°C under argon to prevent oxidation.
- Solubility : Use DMSO for in vitro studies (≤0.1% v/v to avoid cytotoxicity).
- Degradation Monitoring : Periodic HPLC-UV checks (λ = 280 nm) detect aglycone formation or glycosidic bond hydrolysis .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- UHPLC-QTOF-MS : Detects impurities at <0.1% levels.
- Chiral HPLC : Resolves enantiomeric contaminants from incomplete glycosylation.
- ICP-MS : Screens for heavy metal catalysts (e.g., Ag residues) .
Data Interpretation Frameworks
Q. How to contextualize findings within flavonoid research paradigms?
Link studies to theoretical frameworks like the “membrane lipid oxidation” hypothesis for antioxidants or “structure-activity relationships (SAR)” for enzyme inhibition. Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference bioactivity data with structural analogs .
Q. What statistical approaches validate omics-level data (e.g., transcriptomics) in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
